molecular formula C13H17BrN2O2 B13935369 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid CAS No. 1131594-62-1

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

Cat. No.: B13935369
CAS No.: 1131594-62-1
M. Wt: 313.19 g/mol
InChI Key: HENIRMHJRKHXTK-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and an ethylpiperazine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-nitrobenzoic acid and 4-ethylpiperazine.

    Reduction: The nitro group of 3-bromo-4-nitrobenzoic acid is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting amine is then coupled with 4-ethylpiperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid and 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid are chemical compounds with applications in medicinal chemistry and chemical biology. These compounds feature a bromine atom and an ethylpiperazine moiety attached to a benzoic acid framework. The presence of the bromine atom contributes to their reactivity, while the piperazine derivative enhances their biological activity.

Applications in Medicinal Chemistry

  • Lead Compound in Drug Discovery 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid and this compound can be used as lead compounds in drug discovery because of their potential biological activities.
  • Potential Biological Activities Compounds with similar structures often exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. Further studies are needed to elucidate their precise mechanisms of action and therapeutic potential.
  • Drug Development this compound's unique structure may allow it to serve as a scaffold for the design of new pharmaceuticals targeting various diseases.

Applications in Chemical Biology

  • Tool Compound 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid can be employed as a tool compound for chemical biology.
  • Interaction Studies Compounds like 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid may interact with various biological targets, including enzymes and receptors. These studies are crucial for understanding how this compound may function therapeutically.
  • Biological Systems It could be utilized in studies exploring the mechanisms of action of piperazine derivatives in biological systems.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may disrupt bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-(Bromomethyl)benzoic acid: Lacks the piperazine group but has a bromomethyl substituent.

    4-Ethylpiperazin-1-ium 3,5-dinitrobenzoate: Contains a piperazine group but with different substituents on the benzene ring.

Biological Activity

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C14H19BrN2O2C_{14}H_{19}BrN_{2}O_{2}, with a molecular weight of approximately 327.222 g/mol. Its structure includes a bromine atom and an ethylpiperazine moiety attached to a benzoic acid framework, which may influence its interactions with biological targets and therapeutic applications.

Chemical Structure and Reactivity

The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation, facilitating the formation of various derivatives that may exhibit enhanced biological properties.

Pharmacological Potential

Research indicates that compounds structurally related to this compound often exhibit diverse pharmacological activities, including:

  • Antimicrobial Properties : Similar piperazine derivatives have shown activity against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that modifications in the piperazine ring can significantly alter biological interactions, potentially leading to anticancer effects.

The biological activity of this compound may involve its binding to specific receptors or enzymes within biological systems. For example, piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission and could be a target for neuropharmacological applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Here are notable findings:

StudyFindings
Hunter et al. (2016)Investigated the hypoxic selectivity of related compounds, demonstrating significant anticancer effects under low oxygen conditions .
Smolecule Research (2024)Highlighted the compound's potential as a lead in drug discovery due to its unique structure and reactivity.
BenchChem Analysis (2024)Discussed its application in medicinal chemistry for developing new drugs targeting infections and cancers.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acidC_{14}H_{18}BrN_{2}O_{2}Contains a methyl group instead of an ethyl group; potential for different biological activity.
3-Bromo-N-(pyridin-2-yl)-benzamideC_{12}H_{10}BrN_{3}OIncorporates a pyridine ring; useful for studying different receptor interactions.

The presence of the ethyl group in the piperazine moiety distinguishes this compound from its analogs, potentially influencing its solubility and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

1131594-62-1

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H17BrN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18)

InChI Key

HENIRMHJRKHXTK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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